
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Amidation: The formation of the benzamide group involves the reaction of the brominated benzene derivative with an amine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Etherification: The hydroxyethoxy group can be introduced through a nucleophilic substitution reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Thiophene Introduction: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and thiophene ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophene ring, which may reduce its binding affinity in biological applications.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the bromine atom, potentially affecting its reactivity and chemical properties.
Uniqueness
2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its bromine atom, hydroxyethoxy group, and thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrN2O3S, with a molecular weight of approximately 351.29 g/mol. The compound features a bromine atom, a hydroxyethoxy group, and a thiophene moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the thiophene ring enhances the compound's ability to modulate various signaling pathways, particularly those involved in inflammation and cellular stress responses.
Antidiabetic Properties
A notable area of investigation for this compound is its potential antidiabetic effects. Studies have shown that derivatives with similar structural motifs exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes pathogenesis. The compound's ability to mitigate ER stress could position it as a candidate for diabetes treatment .
Case Studies and Research Findings
- β-cell Protection Against ER Stress :
-
Antiviral Activity :
- Research on N-heterocycles has shown that compounds with similar structures exhibit antiviral properties against various pathogens, including viruses like TMV (Tobacco Mosaic Virus). The biological activity was assessed using EC50 values, with some derivatives showing promising results at concentrations below 1μM .
-
Inhibition of Inflammatory Pathways :
- Compounds structurally related to this compound have demonstrated the ability to inhibit inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide with high purity?
- Methodological Answer : Multi-step synthesis is typically employed, starting with bromobenzamide intermediates and coupling with thiophene-containing ethylamine derivatives. Key steps include:
- Step 1 : Bromination of benzamide precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions .
- Step 2 : Amide coupling via EDCI/HOBt or DCC-mediated reactions to attach the thiophen-3-yl-ethylamine moiety .
- Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Validation : Confirm purity via ¹H/¹³C NMR and LC-MS, with emphasis on resolving peaks for the hydroxyethoxy group (~δ 3.6–4.2 ppm) and thiophene protons (~δ 6.8–7.5 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Assign the thiophene ring (C-S coupling in ¹³C NMR) and hydroxyethoxy chain (spin-spin splitting in ¹H NMR) .
- IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) .
- X-ray crystallography : Resolve stereoelectronic effects of the bromine substituent and thiophene orientation (if crystalline) .
Advanced Research Questions
Q. How do electronic effects of the bromine atom influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to map electron density around the bromine and thiophene groups. The bromine’s electron-withdrawing effect may activate the benzamide ring for Suzuki-Miyaura couplings .
- Experimental Validation : Test Pd-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) under inert conditions. Monitor regioselectivity via HPLC and compare with DFT predictions .
Q. What strategies mitigate contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay Optimization : Standardize cell-based assays (e.g., IC₅₀ in cancer lines) with controls for thiophene-mediated off-target effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the hydroxyethoxy chain) to isolate pharmacophores .
- Meta-Analysis : Cross-reference data from independent studies using platforms like ChEMBL or PubChem to identify consensus targets .
Q. How can computational models predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., oxidation of thiophene or hydrolysis of the amide bond) .
- Experimental Follow-Up : Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) and UPLC-MS metabolite profiling .
Q. Contradictory Data Analysis
Q. Why do solubility measurements vary across studies for this compound?
- Methodological Answer :
- Solvent Systems : Test solubility in DMSO (common solvent) vs. aqueous buffers (PBS pH 7.4) with surfactants (e.g., Tween-80) .
- Particle Size : Use dynamic light scattering (DLS) to assess aggregation states, which affect apparent solubility .
Q. Methodological Recommendations
Q. What analytical workflows ensure reproducibility in biological screening?
- Protocol :
- Step 1 : Pre-treat compound stocks with lyophilization to remove residual solvents .
- Step 2 : Use high-content screening (HCS) with automated imaging to minimize batch variability .
- Step 3 : Validate hits via orthogonal assays (e.g., SPR for binding affinity or transcriptomics for pathway analysis) .
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGZVRUMIVBIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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